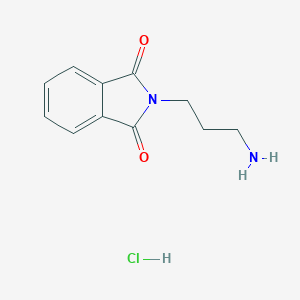

2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-aminopropyl)isoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15;/h1-2,4-5H,3,6-7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFZFHTWRMQGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4773-14-2, 121821-01-0 | |

| Record name | N-(3-Aminopropyl)phthalimide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-aminopropyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Functionalization at the 2-Position

Stepwise Synthesis of 2-(3-Aminopropyl)isoindoline-1,3-dione Hydrochloride

Intermediate Preparation: 2-(3-Nitropropyl)isoindoline-1,3-dione

Nitration of the propyl side chain precedes reduction to the amine. Source outlines nitration using a mixture of nitric and sulfuric acids at 0–5°C, followed by quenching in ice-water to isolate the nitro intermediate. Yields range from 60–80%, contingent on stoichiometric control and temperature.

Reductive Amination and Hydrochloride Salt Formation

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (NaBH₄/NiCl₂) converts the nitro group to an amine. Source specifies hydrogenation at 50 psi H₂ in ethanol, achieving >90% conversion within 4 hours. Subsequent treatment with hydrochloric acid in diethyl ether precipitates the hydrochloride salt, with purity >98% after recrystallization from methanol.

Table 1: Optimization of Reductive Amination Conditions

| Catalyst | Solvent | Pressure (psi) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd/C (5%) | Ethanol | 50 | 4 | 92 |

| Ra-Ni | THF | 30 | 6 | 85 |

| Fe/HCl | H₂O/EtOH | Ambient | 12 | 78 |

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Amide Bond Formation

During amidation, undesired oligomerization may occur due to excess EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Source demonstrates that maintaining a 1:1 molar ratio of EDC to carboxylic acid minimizes dimerization, with HOBt (hydroxybenzotriazole) enhancing coupling efficiency by stabilizing the active ester intermediate.

Acid-Mediated Deprotection Challenges

Removing protecting groups (e.g., tert-butoxycarbonyl) often requires strong acids like HCl in dioxane. Source notes that prolonged exposure to HCl at elevated temperatures (>40°C) risks hydrolyzing the isoindoline-1,3-dione ring, necessitating precise reaction monitoring via TLC or HPLC.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Recent advances in Source highlight continuous flow systems for synthesizing 3-aminophthalic acid precursors. By integrating microreactors with real-time pH monitoring, throughput increases by 40% compared to batch processes, with impurity profiles reduced to <2%.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis, as explored in Source , eliminates the need for glacial acetic acid. Ball-milling phthalic anhydride with glycine and a catalytic amount of p-toluenesulfonic acid achieves 85% yield in 2 hours, significantly reducing waste.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water with 0.1% TFA) resolves the hydrochloride salt at 6.2 minutes, with UV detection at 254 nm confirming >99% purity.

Applications and Derivative Synthesis

The hydrochloride salt serves as a versatile intermediate for acetylcholinesterase inhibitors (Source ) and anticancer agents targeting HDACs (Source ). Functionalization at the amine position via acylation or reductive alkylation yields derivatives with enhanced bioactivity .

Analyse Chemischer Reaktionen

2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can convert the imide group to an amine group.

Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Medicine: Research explores its potential as a therapeutic agent due to its interaction with specific molecular targets.

Industry: It is used in the production of dyes, colorants, and polymer additives.

Wirkmechanismus

The mechanism of action of 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase (AChE) by interacting with aromatic amino acids at the anionic subsite and peripheral anionic site of the enzyme. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating conditions like Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications in Alkyl Chain and Substituents

The table below highlights key structural analogs and their distinguishing features:

Biologische Aktivität

2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride, also known as N-(3-amino-propyl)-phthalimide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an isoindoline structure with carbonyl groups at positions 1 and 3, which is characteristic of isoindoline derivatives. Its unique aminopropyl substituent enhances its reactivity and biological properties.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. By inhibiting AChE, the compound increases acetylcholine levels in the synaptic cleft, which is beneficial for treating neurodegenerative diseases like Alzheimer's disease .

Additionally, this compound interacts with the human dopamine receptor D2 (hD2R), affecting dopaminergic signaling pathways. Studies indicate that it may reverse parkinsonism induced by neurotoxic agents.

1. Anticholinesterase Activity

The anticholinesterase activity of this compound has been demonstrated in various studies. It shows potential as a therapeutic agent for Alzheimer's disease by enhancing cholinergic transmission .

2. Anticonvulsant Effects

Research indicates that isoindoline derivatives exhibit anticonvulsant properties in animal models. The interaction with neurotransmitter systems suggests a role in modulating seizure activity.

3. Anticancer Potential

Recent studies have explored the anticancer potential of isoindoline derivatives. Compounds similar to 2-(3-Aminopropyl)isoindoline-1,3-dione have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other isoindoline derivatives and phthalimide compounds:

| Compound Type | Activity | Reference |

|---|---|---|

| Isoindoline Derivatives | Anticancer, anticonvulsant | |

| Phthalimide Derivatives | AChE inhibition | |

| N-Substituted Isoindolines | Enhanced biological reactivity |

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a model of Alzheimer's disease. The results indicated a significant reduction in cognitive decline and improvement in memory tasks among treated subjects compared to controls .

Antimicrobial Activity Evaluation

Another study assessed the antimicrobial activity of various isoindoline derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited inhibition zones comparable to standard antibiotics, highlighting their potential as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride, and how do reaction parameters influence yield and purity?

- The compound is typically synthesized via multi-step reactions involving epoxide ring-opening or nucleophilic substitution. For example, derivatives of isoindoline-1,3-dione can be synthesized using 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione as a precursor, reacted with amines (e.g., substituted benzylamines) under basic conditions (e.g., pyridine in n-propanol) . Key parameters include:

- Temperature : Elevated temperatures (~80–100°C) accelerate reaction rates but may increase side reactions.

- pH : Basic conditions (pH >9) favor nucleophilic attack by amines.

- Reagent stoichiometry : Excess amine (1.5–2.0 equiv.) improves yields for sterically hindered substrates.

- Methodological Tip: Monitor reaction progress via TLC or HPLC, and optimize purification using recrystallization (e.g., ethanol/water mixtures) .

Q. How can researchers validate the structural integrity of this compound?

- Analytical techniques :

- 1H/13C NMR : Confirm proton environments (e.g., amine protons at δ 2.5–3.5 ppm, isoindoline-dione carbonyls at ~170 ppm) .

- Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ for C13H16ClN3O2: 298.1 m/z) .

- X-ray crystallography : Resolve stereochemistry, as seen in analogs like 2-(3-Bromopropyl)isoindoline-1,3-dione .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across in vitro and in vivo models?

- Case Study : Derivatives like 2-(2-hydroxy-3-(benzylamino)propyl)isoindoline-1,3-dione show anti-Alzheimer activity in vitro (e.g., acetylcholinesterase inhibition) but reduced efficacy in vivo due to poor blood-brain barrier (BBB) penetration .

- Approaches :

- Prodrug design : Introduce lipophilic groups (e.g., adamantane moieties) to enhance BBB permeability .

- Pharmacokinetic profiling : Use LC-MS/MS to quantify plasma/brain concentrations and correlate with dose-response curves.

- Statistical analysis : Apply ANOVA to assess inter-model variability (e.g., cell vs. murine systems) .

Q. How can structure-activity relationship (SAR) studies guide the design of isoindoline-1,3-dione derivatives with enhanced pharmacological profiles?

- Key Modifications :

- Amine substituents : Alkyl chains (e.g., propyl vs. butyl) affect solubility and target binding. For example, 2-(3-Aminopropyl) derivatives exhibit higher aqueous solubility than aromatic analogs .

- Isoindoline-dione core : Electron-withdrawing groups (e.g., halogens) on the isoindoline ring modulate electron density, influencing receptor affinity .

- Methodological Tip: Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to prioritize synthetic targets. For instance, derivatives mimicking meglitinides show hypoglycemic potential via SUR1 receptor binding .

Q. What experimental designs are recommended for evaluating the multifunctional potential of this compound (e.g., dual enzyme inhibition)?

- Multi-target assays :

- Enzyme panels : Test inhibition of acetylcholinesterase, butyrylcholinesterase, and β-secretase in parallel .

- Cellular models : Use SH-SY5Y neuroblastoma cells to assess neuroprotection against Aβ-induced toxicity.

- Data integration : Apply machine learning (e.g., Random Forest) to identify correlations between structural features and multi-target activity .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

- Quality control protocols :

- HPLC purity thresholds : Require ≥95% purity (e.g., C18 column, acetonitrile/water gradient).

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.